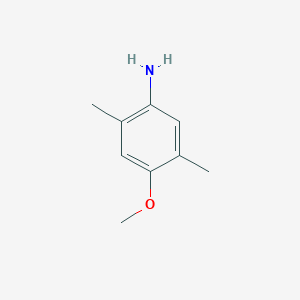

4-Methoxy-2,5-dimethylaniline

Descripción

Contextualization within Aniline (B41778) Derivative Chemistry

Aniline and its derivatives are a cornerstone of organic chemistry, characterized by an amino group attached to a benzene (B151609) ring. The reactivity and properties of these compounds are heavily influenced by the nature and position of other substituents on the aromatic ring. In the case of 4-Methoxy-2,5-dimethylaniline, the electron-donating methoxy (B1213986) (-OCH3) and methyl (-CH3) groups significantly impact the electron density of the benzene ring, thereby influencing its reactivity in various chemical transformations. arabjchem.org

The position of these substituents is crucial. The methoxy group at the para-position (4) and the methyl groups at the ortho- (2) and meta- (5) positions create a unique electronic and steric environment around the amino group. This specific arrangement governs the compound's behavior in reactions such as electrophilic substitutions and diazotization, making it a distinct entity within the broader family of aniline derivatives. solubilityofthings.com The study of such substituted anilines provides valuable insights into structure-reactivity relationships, a fundamental concept in organic chemistry. solubilityofthings.comacs.org

Significance in Contemporary Organic Synthesis and Chemical Sciences

The primary role of this compound in modern chemical sciences lies in its utility as an intermediate for creating more complex molecules. It is a key component in the synthesis of various dyes and pigments. solubilityofthings.com The presence of the amino group allows for diazotization reactions, a gateway to producing a vast range of azo dyes, which are important in the textile and printing industries. mdpi.comresearchgate.net

Beyond colorants, this aniline derivative is a valuable precursor in the synthesis of pharmaceuticals and other biologically active compounds. For instance, it has been used in the creation of compounds with potential herbicidal and antimicrobial activities. futa.edu.ng Its structural motif is also found in molecules designed as enzyme inhibitors or receptor modulators. evitachem.com The ability to undergo various chemical transformations, including substitution and oxidation reactions, makes it a versatile tool for medicinal chemists and materials scientists. evitachem.com

Overview of Prior Research Directions and Foundational Discoveries

Research into aniline and its derivatives has a rich history, beginning with the development of the synthetic dye industry in the 19th century. Foundational work focused on understanding the fundamental reactions of anilines, such as nitration and alkylation, which laid the groundwork for the synthesis of a multitude of substituted anilines. wikipedia.org

Specific research involving this compound has often been part of broader studies on substituted anilines or as a step in a multi-step synthesis. For example, a common synthetic route to this compound involves the nitration of 2,5-dimethylanisole, followed by the reduction of the resulting nitro group to an amine. futa.edu.ng This method highlights a classic approach in aromatic chemistry. More recent research continues to explore new synthetic methodologies for creating substituted anilines, aiming for greater efficiency and sustainability. bohrium.comresearchgate.netbeilstein-journals.org Studies have also delved into its use as a starting material for more complex molecules, such as in the preparation of trimethyldiphenylamine derivatives used in recording technologies. google.com

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C9H13NO | 151.21 | Methoxy and dimethyl substituted aniline |

| 2,5-Dimethylaniline (B45416) | C8H11N | 121.18 | Dimethyl substituted aniline, precursor. solubilityofthings.comchemicalbook.com |

| N,N-Dimethylaniline | C8H11N | 121.18 | Tertiary amine, dye precursor. wikipedia.org |

| 4-Bromo-2,5-dimethylaniline | C8H10BrN | 200.08 | Brominated derivative used in synthesis. |

Synthetic Overview

| Starting Material | Reaction | Product |

| 2,5-Dimethylanisole | Nitration, then Reduction | This compound futa.edu.ng |

| 2,5-Dimethylaniline | Reaction with 4-methoxybenzoyl chloride | N-(2,5-dimethylphenyl)-4-methoxybenzamide evitachem.com |

| 2-Methyl-4-methoxyaniline | Reaction with 2,6-dimethylcyclohexanone (B152311) | 4-Methoxy-2,2',6'-trimethyldiphenylamine google.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKVENPXPQNFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Methoxy 2,5 Dimethylaniline

Established Synthetic Routes and Optimizations

Established methods for the synthesis of 4-Methoxy-2,5-dimethylaniline and related anilines often rely on robust and well-understood chemical transformations. These routes are frequently optimized for yield and purity.

Reduction of Nitroaromatic Precursors

A primary and widely utilized method for synthesizing anilines is the reduction of the corresponding nitroaromatic compound. beilstein-journals.orgnih.gov In the case of this compound, the precursor is 2,5-dimethyl-4-nitroanisole, which can be synthesized by the nitration of 2,5-dimethylanisole. futa.edu.ng The reduction of the nitro group to an amine is a critical step and can be accomplished using various reducing agents and catalytic systems.

The process generally involves the conversion of a nitro group (-NO2) to an amino group (-NH2). This transformation typically proceeds through intermediate species such as nitrosobenzene (B162901) and N-phenylhydroxylamine before yielding the final aniline (B41778) product. rsc.orgmdpi.com

Catalytic Hydrogenation: A common industrial and laboratory method involves catalytic hydrogenation. This process utilizes hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Other catalysts, such as those based on platinum, nickel, or iridium, are also employed. rsc.org The reaction is often carried out in a solvent like ethanol.

Chemical Reduction: Alternatively, chemical reducing agents can be used. A classic method involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). futa.edu.ngasianpubs.org Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used and may offer milder reaction conditions. nih.gov

The choice of reducing agent and conditions can be influenced by the presence of other functional groups on the aromatic ring to ensure chemoselectivity.

| Method | Typical Reagents | General Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, clean byproducts (H₂O), requires specialized equipment for handling hydrogen gas. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Aqueous acidic conditions | Cost-effective, well-established, can generate significant metal salt waste. |

| Transfer Hydrogenation | Hydrazine, Ammonium (B1175870) formate | Catalyst (e.g., Pd/C, Raney Ni), often at elevated temperatures | Avoids the use of high-pressure hydrogen gas. |

| Borohydride Reduction | NaBH₄ with a catalyst (e.g., NiCl₂, CoCl₂) | Often at room temperature in alcoholic solvents | Milder conditions, good functional group tolerance. |

Amination Reactions in Directed Synthesis

Direct amination of aromatic C-H bonds or C-C bonds presents a more atom-economical approach to aniline synthesis. vilniustech.ltresearchgate.net While challenging, recent advancements have provided new protocols. These methods often rely on transition metal catalysis or the use of specific aminating agents to install the amino group directly onto the aromatic ring or a precursor. organic-chemistry.org

For instance, site-directed C-C bond amination of alkylarenes has emerged as a novel strategy for preparing substituted anilines. vilniustech.ltresearchgate.net This involves the transformation of a carbon-carbon bond to a carbon-nitrogen bond. Another approach is the direct amination of phenols, which can be converted to anilines using aminating reagents. organic-chemistry.org

Condensation Reactions with Carbonyl Compounds

Condensation reactions, particularly those involving carbonyl compounds, can be employed in the synthesis of aniline derivatives, often as part of a multi-step sequence. For example, the reaction of an aniline with an aldehyde can form a Schiff base, which can then be reduced to a secondary amine. mdpi.com While not a direct synthesis of the primary aniline itself, these reactions are crucial for building more complex molecules starting from this compound.

In some cases, condensation reactions can be part of a cascade sequence leading to the formation of a substituted aniline. researchgate.net For instance, the reaction of anilines with aldehydes in the presence of a catalyst can lead to the formation of various heterocyclic and polycyclic structures. tandfonline.com

Multi-step and Cascade Reaction Sequences

More complex synthetic strategies involve multi-step or cascade reactions to build the desired aniline from simpler starting materials. acs.orgbohrium.comresearchgate.netnih.gov These sequences can offer high efficiency by combining several transformations in a single pot, avoiding the isolation of intermediates.

An example of a multi-step synthesis involves the methylation of p-Xylenol, followed by nitration to produce 2,5-dimethyl-4-nitroanisole, which is then reduced to this compound. futa.edu.ng

Cascade reactions, also known as tandem or domino reactions, are a powerful tool in organic synthesis. For instance, a one-pot organocatalytic process for the synthesis of highly substituted anilines has been developed, involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and aldol (B89426) condensation. acs.orgresearchgate.net These methods often provide access to complex aniline derivatives with high levels of control over the final structure.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for aniline synthesis. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient processes.

Solvent-Free Synthetic Protocols

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free, or solid-state, reactions can lead to reduced waste, easier product purification, and sometimes, enhanced reaction rates. researchgate.netnih.gov

Aqueous Medium Reaction Systems

The use of water as a solvent is a cornerstone of green chemistry, although it presents challenges for organic reactions involving non-polar substrates. Innovations in this area focus on creating conditions that facilitate such reactions.

One effective strategy involves the synthesis of substituted anilines from corresponding phenols in an aqueous methanol (B129727) system. For instance, the synthesis of related compounds like 4-methoxy-3,5-dimethylaniline (B181746) and 4-methoxy-2-methylaniline (B89876) has been successfully demonstrated starting from their phenol (B47542) precursors. rsc.org The reaction typically proceeds in two steps within a single pot. First, the phenol is oxidized, often using an agent like Phenyliodine(III) diacetate (PIDA), in methanol. Following this, an aminating agent, such as ethyl glycinate (B8599266) hydrochloride, is added along with a base (e.g., Triethylamine) and water to complete the transformation to the aniline. rsc.org This method provides a direct route to highly substituted anilines under relatively mild conditions. rsc.org

Another approach to amination in aqueous media is the direct amination of an aromatic C-H bond. For the synthesis of 2,4-dimethylaniline (B123086), a related compound, a method has been developed using m-xylene (B151644) as the starting material in an acetic acid-water medium. google.com This process utilizes hydroxylamine (B1172632) hydrochloride as the amino source and a soluble vanadium salt, like ammonium metavanadate, as a catalyst. google.com The reaction proceeds at a moderate temperature of 80-90 °C. google.com

For reactions involving water-insoluble organics, surfactants can be employed to create micellar conditions, enabling the reaction to proceed. In the synthesis of amides, which involves an aniline as a reagent, various surfactants have been screened to facilitate the reaction in water. acs.orgtugraz.at These studies highlight the utility of micelle-forming agents like TPGS-750-M and the use of co-additives such as hydroxypropyl methylcellulose (B11928114) (HPMC) to manage slurries and improve processability in aqueous systems. acs.orgtugraz.at

Table 1: Synthesis of Substituted Anilines from Phenols in Aqueous Methanol

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, higher yields, and increased selectivity. mdpi.com This "green" method is characterized by rapid and efficient energy transfer directly to the reacting molecules. mdpi.com

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the application of this technology to related transformations is well-documented. For example, the synthesis of Schiff base metal complexes and heterocyclic ketimines showed significant rate enhancements, with reaction times decreasing from hours under conventional heating to mere minutes with microwave irradiation, accompanied by an increase in product yields. mdpi.com In one instance, a thermal reaction requiring 6 hours gave a 73% yield, whereas the microwave-assisted equivalent was complete in 5-6 minutes with a 91% yield. mdpi.com

Similarly, the synthesis of quinoline (B57606) alkaloids, which can use aniline derivatives as precursors, has benefited from microwave technology. semanticscholar.org The methylation of 4-hydroxy-2-quinolinones using dimethyl sulfate (B86663) and potassium carbonate was achieved in minutes under microwave irradiation, demonstrating a fast and convenient alternative to traditional methods. semanticscholar.org These examples underscore the potential of MAOS to significantly improve the synthesis of anilines and their derivatives by providing a rapid and efficient heating mechanism. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Schiff Base Formation

Catalytic Synthesis Innovations

Catalysis is fundamental to modern organic synthesis, offering pathways with higher efficiency and selectivity. The most common and industrially significant route to aromatic amines is the catalytic hydrogenation of the corresponding nitroaromatics.

For the synthesis of anilines structurally related to this compound, this method is highly effective. The preparation of 3-methoxy-2,6-dimethylaniline, for example, is achieved by the reduction of 3-methoxy-2,6-dimethylnitrobenzene. This transformation is efficiently catalyzed by Palladium on carbon (Pd/C) under a hydrogen atmosphere. The process boasts high efficiency, achieving a 98% yield. This catalytic system is a standard for its high activity and selectivity in reducing the nitro group without affecting other functional groups on the aromatic ring.

Innovations also include direct amination methods. The synthesis of 2,4-dimethylaniline from m-xylene has been achieved using a soluble vanadium salt catalyst in an aqueous acidic medium, presenting an alternative to the nitration-reduction sequence. google.com Furthermore, processes involving dehydrogenation catalysts are used in the synthesis of more complex molecules derived from anilines. In the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine, a dehydrogenation catalyst, specifically 5% Pd/C, is used to facilitate the reaction between 2-methyl-4-methoxyaniline and 2,6-dimethylcyclohexanone (B152311). googleapis.comgoogle.com

Table 3: Catalytic Hydrogenation of a Nitroaromatic Precursor

Industrial Scale Preparation and Process Enhancements

Scaling up a synthesis from the laboratory bench to industrial production introduces new challenges related to cost, safety, efficiency, and waste management. Process enhancements focus on optimizing these factors.

Batch and Continuous Flow Production Methods

Chemical manufacturing has traditionally relied on batch processing, where reactants are loaded into a vessel and the reaction proceeds through sequential steps. generalkinematics.com While this method offers flexibility for producing various products with the same equipment, it can be slower and lead to greater variability between batches. generalkinematics.com

Continuous flow processing is an increasingly adopted alternative, where reactants are continuously fed into a reactor, and the product is continuously removed. researchgate.net This method offers superior control over reaction parameters like temperature and residence time, leading to better consistency, improved safety, and potentially higher throughput. researchgate.net For pharmaceutical manufacturing, continuous flow systems are being developed to allow for on-demand production in compact, reconfigurable modules. researchgate.net The move from batch to continuous flow can be particularly advantageous for handling challenging reactions, such as those involving slurries in aqueous media, which can be difficult to manage at a large batch scale. acs.org

Efficiency and Selectivity Improvements in Large-Scale Synthesis

In large-scale synthesis, maximizing yield and selectivity is crucial for economic viability. One key strategy is the effective removal of byproducts that may inhibit the reaction or lead to undesired side products.

In an industrial process developed for a derivative of 4-methoxy-2-methylaniline, it was discovered that removing the hydrogen and water generated during the reaction significantly improved both the conversion of the starting material and the selectivity towards the desired product. googleapis.comgoogle.com When the reaction was run without removing these byproducts, the conversion of 4-methoxy-2-methylaniline was 95.1% with a selectivity of 94.3%. google.com However, by actively removing the resultant hydrogen and water from the system, the conversion rate increased to 99.5% and the selectivity rose to 97.0%. googleapis.com This demonstrates that controlling the reaction environment by eliminating inhibitory byproducts is a powerful tool for enhancing process efficiency on an industrial scale.

Table 4: Effect of Byproduct Removal on Reaction Efficiency

Process Optimization Strategies

Optimizing an industrial process involves fine-tuning multiple parameters to achieve the best balance of yield, purity, cost, and safety. Key strategies include temperature control, adjusting reactant ratios, and improving catalyst performance.

For the industrial synthesis of diphenylamine (B1679370) derivatives from anilines, the reaction temperature is a critical parameter. The optimal range is typically between 180°C and 250°C. google.com Temperatures below this range can lead to a significantly reduced reaction velocity, while temperatures above it can cause a decrease in selectivity due to side reactions. google.com The molar ratio of the reactants is also carefully controlled, with a slight excess of one reactant sometimes used to drive the reaction to completion. google.com

The use of co-catalysts or additives is another common optimization strategy. In some processes, small amounts of an organic acid, such as isophthalic acid or benzoic acid, are added to improve reaction rates. googleapis.com

A major focus of modern process optimization is catalyst recovery and reuse. This is particularly important for expensive precious metal catalysts like palladium. An innovative approach involves immobilizing the catalyst on a support that allows for easy separation from the reaction mixture. For example, a sulfonic acid catalyst supported on dendrimer-modified magnetic nanoparticles has been developed. nih.gov This catalyst can be easily removed from the reaction vessel using an external magnet and recycled for multiple runs with only a slight loss in activity, simplifying the purification process and significantly reducing waste and cost. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 2,5 Dimethylaniline

Nucleophilic Substitution Reactions

While electrophilic substitution is more common for electron-rich aromatic rings, substituted anilines can participate in nucleophilic substitution reactions under specific conditions, often mediated by the formation of highly reactive intermediates.

Anilines can undergo C-N bond arylation through the generation of aryne (benzyne) intermediates. wiley.com This process allows for the functionalization of the aniline (B41778) C-N bond under transition-metal-free conditions. wiley.com The reaction typically involves the attack of a nucleophile, in this case, the aniline itself, on the highly electrophilic aryne. wiley.com

The generation of arynes can be achieved from various precursors, such as silyl (B83357) aryl triflates or aryl halides, using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). nih.gov Recent methods have also utilized o-triazenylarylboronic acids as stable, solid precursors that generate arynes under mild conditions with silica (B1680970) gel. rsc.org

For a substituted aniline like 4-Methoxy-2,5-dimethylaniline, reaction with an aryne generated from another aromatic compound would lead to the formation of a new C-C or C-N bond, resulting in more complex biaryl structures. wiley.com The regioselectivity of the nucleophilic attack on the aryne would be influenced by the substituents on both the aryne and the aniline.

The direct nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally unfavorable due to the high electron density of the ring. However, if the ring is modified with a good leaving group (like a halogen) and a strong electron-withdrawing group (like a nitro group), SNAr can occur.

In the absence of such modifications, reactions with nucleophiles are more likely to involve the amino group or proceed through mechanisms other than direct SNAr. For instance, the amino group of anilines can act as a nucleophile in various reactions, such as the ring-opening of epoxides to form β-amino alcohols. tubitak.gov.tr In a study on the ring-opening of epoxides, 2,5-dimethylaniline (B45416) was shown to react with high regioselectivity. tubitak.gov.tr

Additionally, under certain conditions, such as catalysis with potassium tert-butoxide in DMSO, amination reactions between tertiary amines and aryl halides can occur, likely proceeding through an aryne intermediate. researchgate.net

Aryne-mediated Reactions

Oxidation Reactions and Derived Products

The oxidation of this compound involves the transformation of the aniline moiety, influenced by the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring. These substituents activate the ring, making it susceptible to various oxidizing agents. The specific products derived from oxidation depend heavily on the oxidant used and the reaction conditions. The primary amino group and the aromatic ring are the main sites of oxidative transformation.

The oxidation of aniline and its derivatives can lead to the formation of quinone and quinone-imine structures. For this compound, the presence of the methoxy group can direct oxidation pathways towards the formation of benzoquinone derivatives. The presence of aromatic rings allows for potential oxidation reactions that could yield quinones or other oxidized derivatives. evitachem.com The specific products formed depend on factors such as the choice of oxidizing agent, temperature, and solvent. evitachem.com

One established method for synthesizing quinone derivatives involves the oxidative demethylation of hydroquinone (B1673460) dimethyl ethers. rsc.org Although this applies to an ether, a similar principle can be envisioned where the aniline is either converted to a phenol (B47542)/hydroquinone intermediate or directly oxidized. Oxidative demethylation using reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) can selectively form the desired quinone derivatives in good yields, even in the presence of other sensitive functional groups. rsc.org Common oxidizing agents used for the conversion of phenols to quinones, a related transformation, include ferric chloride, silver oxide, and nitrosodisulfonate, which are effective in various solvents like water, acetone, or ether. google.com For substituted anilines, oxidation can be a complex process leading to polymeric materials or defined products like quinones depending on the reaction control.

Table 1: General Oxidizing Agents for Quinone Synthesis This table is for illustrative purposes and lists common oxidants for related transformations.

| Oxidizing Agent | Typical Substrate | Notes |

|---|---|---|

| Cerium (IV) Ammonium Nitrate | Hydroquinone ethers | Selective oxidative demethylation. rsc.org |

| Ferric Chloride | Phenols | Common and effective for quinone formation. google.com |

| Silver (I) Oxide | Phenols | Mild oxidant used for sensitive substrates. google.com |

| Fremy's Salt (Potassium nitrosodisulfonate) | Phenols | Specific for para-quinone formation. google.com |

Oxidative coupling represents a powerful, atom-economical method for forming new carbon-carbon or carbon-heteroatom bonds. For anilines, these reactions typically involve the formation of biaryl compounds. Palladium-catalyzed dehydrogenative cross-coupling reactions have been developed for anilines using oxygen as the terminal oxidant. sci-hub.se This approach allows for the selective cross-coupling of an aniline with another arene, such as another aniline, phenol, or anisole (B1667542) derivative. sci-hub.se

In one study, a heterogeneous palladium catalyst was used for the aerobic oxidative cross-coupling of anilines. sci-hub.se It was found that anilines with a pyrrolidino group could be preferentially oxidized and coupled with other anilines to produce unsymmetrical 2-aminobiphenyls with high selectivity. sci-hub.se For example, the reaction of N-phenylpyrrolidine with anilines bearing electron-donating groups like methoxy proceeded in good to moderate yields. sci-hub.se

Iron-catalyzed oxidative C-N coupling has also been reported, using air as the sole oxidant. nih.gov This method can be used to couple tertiary arylamines with phenols or other N-H containing compounds like phenothiazines. nih.gov While primary anilines did not lead to product formation in some C-O coupling reactions under these specific conditions, the methodology highlights the potential for catalytic oxidative coupling involving aniline derivatives. nih.gov

Table 2: Examples of Oxidative Cross-Coupling Reactions with Aniline Derivatives

| Reaction Type | Catalyst/Reagent | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Aniline-Aniline Cross-Coupling | Pd/Al₂O₃, O₂ | Anilines | Unsymmetrical 2-Aminobiphenyls | sci-hub.se |

| C-N Cross-Coupling | FePcF₁₆, Air | Phenothiazines | N-Arylated Phenothiazines | nih.gov |

| para-Selective C-H Olefination | Pd(OAc)₂/S,O-Ligand, Cu(OAc)₂ | Alkenes (e.g., acrylates) | para-Alkylated Anilines | ru.nl |

Pathways to Quinone Derivatives

Reduction Reactions and Pathway Analysis

Reduction reactions involving this compound primarily target functional groups on derivatives of the parent compound rather than the aniline or methoxy groups themselves, which are generally stable to common reducing agents.

A key transformation pathway starting from this compound involves its condensation with aldehydes to form Schiff bases (imines), which can then be reduced to secondary amines. This two-step process is a widely used method for N-alkylation of primary amines. mdpi.comresearchgate.net The reduction of the C=N double bond in the Schiff base intermediate is typically achieved with mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a powerful and selective reducing agent commonly employed for this purpose. mdpi.com For instance, secondary amines such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline have been synthesized through the condensation of the corresponding primary amine and aldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride in a methanol (B129727) and dichloromethane (B109758) solvent system at room temperature. mdpi.comresearchgate.net This method is efficient, with reported yields often in the range of 78-80%. researchgate.net

The selectivity of a reducing agent is crucial when working with multifunctional molecules. Sodium borohydride is valued for its chemoselectivity; it readily reduces aldehydes, ketones, and imines but does not typically affect more stable functional groups like esters, amides, nitro groups, or chlorides under standard conditions. mdpi.com This allows for the selective reduction of a Schiff base in a molecule that may contain other reducible functionalities, which remain intact during the reaction. mdpi.com

For the reduction of more robust functional groups, such as amides or nitriles, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally required. mdpi.com The choice between NaBH₄ and LiAlH₄ allows for strategic, selective reductions depending on the desired molecular transformation.

Reduction of Nitrogenous Functionalities

Amination Reactions and Derivatives

Amination reactions of this compound involve the formation of new carbon-nitrogen bonds, leading to a diverse range of derivatives, most notably diarylamines. These reactions are fundamental in synthetic chemistry, with transition-metal catalysis being a dominant strategy.

Conventional methods for synthesizing diarylamines include the palladium-catalyzed Buchwald-Hartwig reaction and the copper-catalyzed Chan-Evans-Lam and Ullmann-type couplings. acs.org These reactions typically couple an arylamine with an aryl halide or a related electrophile.

A patent describes a process for preparing 4-methoxy-2,2',6'-trimethyldiphenylamine by reacting 2-methyl-4-methoxyaniline with 2,6-dimethylcyclohexanone (B152311) in the presence of a palladium on carbon (Pd/C) catalyst. google.comgoogleapis.com The reaction proceeds via hydrogen transfer at elevated temperatures (e.g., 220°C), with the dropwise addition of the aniline leading to high selectivity (94.3%) for the desired diphenylamine (B1679370) product. google.comgoogleapis.com

More recently, transition-metal-free amination methods have been developed. One such method involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) to mediate the C-N coupling of aromatic amines with aryl halides. researchgate.net This system allows for the formation of various substituted diarylamines under relatively mild conditions. researchgate.net Another approach involves a nitrosonium-initiated C–N bond formation, where a nitrosoarene reacts with an arene, and the resulting intermediate is subsequently reduced with iron powder to yield the diarylamine. acs.org

Table 3: Methods for Amination and Diarylamine Synthesis

| Reaction Name/Type | Catalyst/Reagent | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Hydrogen Transfer Amination | Pd/C | Aniline + Cyclohexanone | High temperature, high selectivity. | google.comgoogleapis.com |

| Buchwald-Hartwig Amination | Palladium complexes | Aniline + Aryl Halide | Widely used, versatile for C-N coupling. | acs.org |

| Transition-Metal-Free Amination | KOt-Bu/DMSO | Tertiary Amine + Aryl Halide | Avoids transition metal catalysts. | researchgate.net |

| Nitrosonium-Initiated C-N Formation | NOBF₄ / Fe | Nitrosoarene + Arene | Forms C-N bond followed by reduction. | acs.org |

Photochemical Reactions and Reactive Intermediates

The study of this compound under photochemical conditions indicates its potential to form highly reactive intermediates. The aniline moiety is susceptible to photo-oxidation, often initiating a cascade of chemical transformations. Upon irradiation, particularly in the presence of a photosensitizer, the compound can undergo single-electron transfer (SET) to form a radical cation. rsc.org This process is a key step in many photoredox-catalyzed reactions. acs.org

The generation of this aniline radical cation is a pivotal event, as this intermediate can then engage in various subsequent reactions. For instance, in photoredox-mediated sulfonylation reactions of aniline derivatives, the aniline radical cation reacts with a sulfonyl radical, which is generated from the oxidation of a sulfinate salt, to form the final sulfonated product after deprotonation. rsc.org The formation of such radical ion pairs has been studied in detail for similar molecules like N,N-dimethylaniline. mdpi.com

The nature of the reactive intermediates can also be influenced by the reaction medium. Direct photolysis can lead to either homolytic (radical) or heterolytic (ionic) cleavage of bonds, depending on the solvent and the specific chromophore within the molecule. scispace.com In the context of this compound, irradiation could potentially lead to intermediates that participate in arylation reactions, as has been observed with related chloro-N,N-dimethylaniline compounds. researchgate.net The ultimate products are determined by the fate of these transient species, which can include radical-radical dimerization, nucleophilic attack, or further redox processes. acs.org

Mechanistic Insights into Reaction Pathways

Ionic and Radical Reaction Mechanisms

This compound exhibits reactivity that can be channeled through either ionic or radical mechanistic pathways. The specific pathway is often dictated by the reagents, catalysts, and reaction conditions employed. researchgate.net

Radical Mechanisms: Radical pathways are frequently initiated by single-electron transfer (SET). For example, in photoredox catalysis, the iridium catalyst in its excited state is a potent oxidant capable of abstracting an electron from the aniline derivative (oxidation potential for N,N-dimethylaniline is +0.74 V vs. SCE) to form the corresponding radical cation. rsc.org This radical cation is a key intermediate that can then react with other radical species. rsc.org Similarly, X-ray irradiation of N,N-dimethylaniline in solution generates spin-correlated radical ion pairs, highlighting the tendency of these compounds to engage in radical chemistry. mdpi.com The involvement of radical intermediates is further supported by trapping experiments; for instance, the addition of a radical trap like 1-phenylstyrene was shown to inhibit a photoredox sulfonylation reaction, suggesting a sulfonyl radical was a necessary intermediate. rsc.org

Ionic Mechanisms: Ionic mechanisms are also prevalent in the chemistry of aniline derivatives. Nucleophilic aromatic substitution, for example, proceeds via ionic intermediates. In transition metal-free coupling reactions mediated by bases like potassium tert-butoxide, both ionic and radical pathways are considered plausible, with the specific mechanism depending on additives and conditions. researchgate.net Friedel-Crafts alkylation of N,N-dimethylaniline, a classic electrophilic aromatic substitution, proceeds through an ionic mechanism involving the attack of the electron-rich aromatic ring on an electrophile, leading to a resonance-stabilized carbocation intermediate (a Wheland intermediate). nih.gov The methoxy group of this compound, being an electron-donating group, would activate the ring towards such electrophilic attack.

Transition State Analysis

For instance, in the Friedel-Crafts reaction of N,N-dimethylaniline with alkenes catalyzed by a gold(I) complex, density functional theory (DFT) calculations were used to model the transition states. nih.gov The analysis revealed that the rate-determining step is the formation of the C-C bond between the aromatic ring and the alkene. The calculated energy barrier for this step was found to be 27.4 kcal/mol, which is consistent with the high reaction temperature required experimentally. nih.gov Such calculations show that the transition state leading to the para-substituted product is energetically more favorable than the one leading to the ortho product, which aligns with experimental observations. nih.gov

In the context of this compound, a similar analysis would predict that electrophilic attack would be directed by the powerful electron-donating methoxy and amino groups. The transition state stability would determine the final product distribution.

Furthermore, analysis of Cu-catalyzed asymmetric researchgate.net-rearrangements of N-methoxyanilines shows that these reactions proceed through an inherently strained transition state. rsc.org Controlling the stereochemistry in such a high-energy state is challenging and relies on the careful design of chiral ligands that can effectively differentiate the energies of the diastereomeric transition states. rsc.org

Role of Catalysts and Reaction Conditions

The reactivity of this compound is profoundly influenced by the choice of catalysts and the specific reaction conditions, which can steer the reaction towards a desired product and mechanism.

Catalysts:

Transition Metal Catalysts: Palladium catalysts, particularly palladium on carbon (Pd/C), are effective for dehydrogenation reactions. googleapis.com In a process to create a diphenylamine derivative from 2-methyl-4-methoxyaniline and 2,6-dimethylcyclohexanone, a palladium catalyst was essential. googleapis.comgoogle.com Copper catalysts ligated to N-heterocyclic carbene (NHC) ligands have been shown to effectively promote researchgate.net-alkoxy rearrangements of N-alkoxyanilines. rsc.org

Photoredox Catalysts: Iridium and Ruthenium complexes are commonly used in visible-light photoredox catalysis. rsc.orgacs.org For the sulfonylation of anilines, an iridium-based catalyst was optimal. rsc.org

Base Catalysts: Strong bases like potassium tert-butoxide (KOtBu) can mediate transition-metal-free coupling reactions. The higher electropositivity of potassium compared to sodium or lithium makes KOtBu particularly effective. researchgate.net

Acid Catalysts: Acid catalysts, such as organic acids (benzoic acid, phthalic acid) or inorganic acids (sulfuric acid, hydrochloric acid), can be used to accelerate dehydration steps in condensation reactions. googleapis.com

Reaction Conditions: Reaction conditions such as solvent, temperature, and the presence of additives are critical for controlling reaction outcomes.

Solvent: The choice of solvent can dramatically affect reactivity. In the N-methylation of N-methylaniline using a LiI catalyst, ionic liquids like 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) (HMimBF₄) were far superior to conventional organic solvents like acetonitrile (B52724) or toluene. rsc.org For photochemical reactions, solvent polarity is a key factor. researchgate.net

Temperature: Temperature can influence both reaction rate and equilibrium position. An N-methylation reaction showed optimal conversion at 120 °C; temperatures above this decreased the yield due to the exothermic nature of the reaction. rsc.org

Additives/Co-catalysts: The addition of co-catalysts can enhance yield and selectivity. In palladium-catalyzed reactions, the addition of an organic amine or an alkali metal compound can act as a cocatalyst. google.com In some photoredox reactions, a phase-transfer catalyst like Bu₄NHSO₄ is beneficial. rsc.org Removing byproducts, such as water and hydrogen, from the reaction system can also drive the reaction to completion and improve yields. googleapis.comgoogle.com

The following table summarizes the impact of various catalysts and conditions on reactions involving aniline derivatives, which can be extrapolated to this compound.

| Reaction Type | Catalyst System | Key Reaction Conditions | Effect | Reference |

|---|---|---|---|---|

| N-methylation | LiI / HMimBF₄ (Ionic Liquid) | 120 °C, 12 hours | High yield (72%) of N,N-dimethylaniline. Conventional solvents gave no reaction. | rsc.org |

| C-N Coupling (Amination) | Potassium tert-butoxide / DMSO | Mild conditions | Effective for transition-metal-free amination. Pathway (ionic/radical) depends on additives. | researchgate.net |

| Reductive Amination / Dehydrogenation | Pd/C, with optional acid co-catalyst (e.g., benzoic acid) | Heating, removal of H₂ and H₂O | High selectivity for diphenylamine product formation. Acid accelerates dehydration. | googleapis.comgoogle.com |

| Photoredox Sulfonylation | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / Blue LEDs | Acetonitrile/water, K₂S₂O₈ (oxidant) | Efficient C-S bond formation. Proceeds via an aniline radical cation. | rsc.org |

| researchgate.net-Methoxy Rearrangement | Cationic Cu-NHC complex | Ethyl acetate (B1210297) solvent | Catalyzes asymmetric rearrangement to form chiral ortho-quinol imines. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 2,5 Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-Methoxy-2,5-dimethylaniline, the aromatic protons are expected to appear as singlets due to their substitution pattern, typically in the chemical shift range of 6.5–7.5 ppm. The methyl groups also present as singlets, generally between δ 2.2–2.5 ppm. The amine (NH₂) protons are characterized by broad signals that can be exchanged with deuterium (B1214612) oxide (D₂O), usually found between δ 3.5–5.0 ppm.

For a related derivative, 4-Methoxy-3,5-dimethylaniline (B181746), the two aromatic protons appear as a singlet at 6.33 ppm, the methoxy (B1213986) protons at 3.65 ppm, and the two methyl groups as a singlet at 2.24 ppm. rsc.org Another example, 4-Methoxy-2-methylaniline (B89876), shows aromatic protons in the range of 6.53-6.68 ppm, the methoxy group at 3.69 ppm, and the methyl group at 2.11 ppm. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Functional Group | Chemical Shift (ppm) |

| This compound | Aromatic-H | ~6.5-7.5 |

| -CH₃ | ~2.2-2.5 | |

| -NH₂ | ~3.5-5.0 (broad) | |

| 4-Methoxy-3,5-dimethylaniline rsc.org | Aromatic-H | 6.33 (s, 2H) |

| -OCH₃ | 3.65 (s, 3H) | |

| -CH₃ | 2.24 (s, 6H) | |

| 4-Methoxy-2-methylaniline rsc.org | Aromatic-H | 6.53-6.68 (m, 3H) |

| -OCH₃ | 3.69 (s, 3H) | |

| -CH₃ | 2.11 (s, 3H) |

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a standard reference, often tetramethylsilane (B1202638) (TMS). The solvent used can influence the exact chemical shift values. carlroth.com

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. For 4-Methoxy-2-methylaniline, the aromatic carbons appear at δ 152.0, 138.0, 123.4, 115.8, 115.5, and 111.6 ppm. The methoxy carbon is observed at 55.1 ppm, and the methyl carbon at 17.1 ppm. rsc.org In the case of 4-Methoxy-N-methylaniline, the aromatic carbons are found at δ 152.13, 143.75, 114.96, and 113.67 ppm, with the methoxy and N-methyl carbons at 55.89 and 31.63 ppm, respectively. rsc.org

Table 2: ¹³C NMR Chemical Shifts for Derivatives of this compound

| Compound | Functional Group | Chemical Shift (ppm) |

| 4-Methoxy-2-methylaniline rsc.org | Aromatic-C | 152.0, 138.0, 123.4, 115.8, 115.5, 111.6 |

| -OCH₃ | 55.1 | |

| -CH₃ | 17.1 | |

| 4-Methoxy-N-methylaniline rsc.org | Aromatic-C | 152.13, 143.75, 114.96, 113.67 |

| -OCH₃ | 55.89 | |

| N-CH₃ | 31.63 |

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Chemical Environment Analysis

Nitrogen-15 NMR is a specialized technique used to probe the electronic environment of nitrogen atoms. For para-substituted N,N-dimethylaniline derivatives, solid-state ¹⁵N NMR spectra provide valuable data on the nitrogen chemical shift tensors. acs.org The chemical shifts for primary aliphatic amines typically range from 0 to 60 ppm. science-and-fun.de The specific chemical shift of the nitrogen in this compound would provide insight into the electron-donating effects of the methoxy and methyl groups on the amino group.

Advanced 2D NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. wikipedia.org A COSY spectrum would reveal couplings between neighboring protons, confirming the substitution pattern on the aromatic ring. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra. These techniques are particularly useful for unambiguously assigning the structure of complex derivatives. wikipedia.orguni-muenchen.de

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For aromatic amines like this compound, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300–3500 cm⁻¹. The presence of a methoxy group gives rise to characteristic C-O stretching bands. For instance, in 4,4'-dimethoxydiphenylamine, these are observed. nist.gov The aromatic ring itself will have several characteristic bands, including C-H stretching and C=C ring stretching vibrations.

Raman spectroscopy provides complementary information. For example, in the analysis of lidocaine, which degrades to 2,6-dimethylaniline, the Raman spectrum is dominated by CNC ring, ring, and amide modes. semanticscholar.org The study of 2,5-dimethylaniline (B45416) has also been conducted using FT-IR and Raman spectroscopy to understand its vibrational modes. chemicalbook.comresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300–3500 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| C=C Stretch | ~1450-1600 | |

| Methoxy (-OCH₃) | C-O Stretch | ~1000-1300 |

| Methyl (-CH₃) | C-H Stretch | ~2850-2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight.

The fragmentation of aromatic amines often involves the loss of small molecules or radicals. For amines, alpha-cleavage is a common fragmentation pathway. libretexts.org In the case of this compound, fragmentation could involve the loss of a methyl radical (CH₃) from the aromatic ring or the methoxy group, or the loss of the entire methoxy group. The fragmentation patterns of related compounds, such as N,N-dimethylaniline derivatives, have been studied to understand these processes. acs.org For 4-Methoxy-3,5-dimethylaniline, GC-MS analysis shows a top peak at m/z 136 and a second highest peak at m/z 151, which is the molecular ion. nih.gov

Table 4: Potential Mass Spectrometry Fragments for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 165 | Molecular Ion |

| [M-CH₃]⁺ | 150 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 134 | Loss of a methoxy radical |

| [M-CH₂O]⁺ | 135 | Loss of formaldehyde |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic amines like this compound and its derivatives, the absorption of UV-Vis light promotes valence electrons from lower energy ground states to higher energy excited states. tanta.edu.eg The resulting spectrum provides characteristic information about the molecule's conjugated systems and the influence of various functional groups on its electronic structure. uzh.ch

The spectra of N,N-dimethylaniline derivatives typically exhibit distinct absorption bands corresponding to π → π* and sometimes n → π* electronic transitions. tanta.edu.egspcmc.ac.in The primary absorption bands in aniline (B41778) derivatives are the E-band (related to the excitation of the benzene (B151609) ring) and the B-band (benzenoid band). The presence of substituents on the aromatic ring, such as the methoxy (-OCH₃), dimethyl (-CH₃)₂, and amino (-NH₂) groups in this compound, significantly influences the position and intensity of these bands. spcmc.ac.in

The electron-donating amino and methoxy groups cause a bathochromic shift (shift to longer wavelengths) of the absorption bands due to n-π conjugation, where the non-bonding electrons on the nitrogen and oxygen atoms interact with the π-electron system of the benzene ring. spcmc.ac.in This interaction raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the energy gap for the π → π* transition. In contrast, bulky ortho substituents can cause a hypsochromic (blue) shift by sterically hindering the coplanarity of the substituent with the ring, which reduces conjugation. spcmc.ac.in

In derivatives, the nature of the solvent can also affect the spectrum. Polar solvents may stabilize the excited state differently than the ground state, leading to shifts in λmax. For instance, π → π* transitions often experience a red shift in polar solvents. tanta.edu.eg Studies on related N,N-dimethylaniline derivatives show that intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to an electron-accepting part of the molecule is a key feature, with the corresponding absorption band being sensitive to solvent polarity. researchgate.net

Table 4.4.1: UV-Visible Absorption Data for Related Aniline Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type | Reference |

| N,N-Dimethylaniline | Cyclohexane | 251 | 14,900 | π → π | photochemcad.com |

| Cyanoacetanilide Dyes (SA7-10) | DMF | 280-350 | Not specified | π → π | researchgate.net |

| Cyanoacetanilide Dyes (SA7-10) | DMF | 380-520 | Not specified | Intramolecular Charge Transfer (ICT) | researchgate.net |

| Poly(2,5-dimethylaniline) | DMSO | ~540 | Not specified | Pernigraniline Base Formation | tsijournals.com |

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction studies on derivatives of this compound reveal key structural parameters. For example, the analysis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, a related secondary amine, shows it crystallizes in the orthorhombic crystal system with the space group Pca2₁. mdpi.comresearchgate.net In another related compound, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the aromatic rings are inclined to each other by 46.01 (6)°. iucr.org

The solid-state structure of 2,5-dimethylanilinium hydrogen maleate (B1232345), a salt of the parent amine, crystallizes in the triclinic system. nih.gov Structural analyses of such derivatives provide precise bond lengths and angles. For instance, in N,N′-bis(2,4-dimethylphenyl)piperazine, a derivative of the isomeric 2,4-dimethylaniline (B123086), the C-N bond lengths are approximately 1.394 Å. iucr.org These precise measurements are crucial for understanding the electronic and steric effects of the substituents on the aniline framework.

Table 4.5.1.1: Crystallographic Data for 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₂₀N₂O | mdpi.comresearchgate.net |

| Formula Weight | 256.34 | researchgate.net |

| Crystal System | Orthorhombic | mdpi.comresearchgate.net |

| Space Group | Pca2₁ | mdpi.comresearchgate.net |

| a (Å) | 6.590(1) | researchgate.net |

| b (Å) | 7.278(1) | researchgate.net |

| c (Å) | 28.870(4) | researchgate.net |

| V (ų) | 1384.6(3) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 100(2) | mdpi.com |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Structures)

The crystal packing of aniline derivatives is stabilized by a network of intermolecular interactions. Hydrogen bonding is a dominant feature, particularly involving the amino group. In the crystal structure of 2,5-dimethylanilinium hydrogen maleate, the ammonium (B1175870) group acts as a hydrogen-bond donor, forming N-H···O interactions with three different hydrogen maleate anions. nih.gov This leads to the formation of ribbon-like supramolecular structures. nih.gov

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, has not been explicitly reported for this compound itself. However, crystal packing studies of its derivatives provide insight into how these molecules organize in the solid state.

The crystal structure of 2,5-dimethylanilinium hydrogen maleate shows that cations and anions pack in alternating layers parallel to the (001) crystal plane. nih.gov In the structure of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, the molecules are held together in the unit cell by a combination of covalent bonds and secondary intermolecular interactions. mdpi.com The packing diagram for this compound, viewed along the b-axis, shows hydrogen bonds as dashed lines connecting the molecular units. researchgate.net The arrangement of molecules within the crystal lattice is influenced by a balance of forces, including hydrogen bonds, van der Waals forces, and π-π stacking, which collectively minimize the system's energy. nih.govresearchgate.net Studies on substituted anilines show that bulky substituents can significantly alter the crystal packing and may lead to less dense structures. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. mlsu.ac.incytothesis.us The oxidation of aniline and its derivatives can generate paramagnetic radical cations, which can be studied by ESR. researchgate.net

When this compound is oxidized, it can form a radical cation where the unpaired electron is delocalized across the π-system of the aromatic ring. The ESR spectrum of this radical provides detailed information about its electronic structure. The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine splitting constants. mit.edu The g-factor is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. mit.edu

The most informative feature of the ESR spectrum is the hyperfine structure, which arises from the interaction (coupling) of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹⁴N and ¹H. mlsu.ac.in This splitting of the ESR signal into multiple lines reveals the distribution of the unpaired electron density within the molecule. mlsu.ac.in For the this compound radical cation, one would expect to see hyperfine coupling to the nitrogen nucleus of the amino group, the protons of the two methyl groups, the protons of the methoxy group, and the remaining aromatic protons. The magnitude of the hyperfine splitting constant (a) for each nucleus is directly proportional to the spin density at that nucleus. For example, in the unsubstituted para-benzosemiquinone radical anion, the four equivalent protons lead to five hyperfine lines with a characteristic 1:4:6:4:1 intensity ratio. mit.edu A similar, though more complex, pattern would be expected for the radical of this compound, allowing for the mapping of its spin distribution.

Time-Resolved Emission Spectroscopy for Photophysical Dynamics

Time-resolved emission spectroscopy is employed to investigate the dynamics of excited electronic states, providing information on processes such as fluorescence, phosphorescence, and non-radiative decay pathways. This technique measures the decay of emission intensity over time following excitation with a short pulse of light, revealing the lifetimes of the excited states.

For derivatives of N,N-dimethylaniline, photophysical studies often reveal complex dynamics involving Twisted Intramolecular Charge Transfer (TICT) states. researchgate.net Upon photoexcitation, the molecule can relax into a low-energy conformation where the dimethylamino group is twisted relative to the plane of the aromatic ring. This twisted geometry facilitates a full charge separation, resulting in a highly polar excited state that often emits at a longer wavelength (a large Stokes shift) compared to the initially excited state. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Methoxy 2,5 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-Methoxy-2,5-dimethylaniline at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. orientjchem.orgpku.edu.cnbohrium.com This approach is favored for its balance of accuracy and computational cost. preprints.org In studies of related aniline (B41778) derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311+G(d,p), are used to optimize the molecular geometry and calculate key electronic properties. pku.edu.cnbohrium.com

These calculations provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. bohrium.com Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. bohrium.com For instance, in similar aromatic amines, the negative potential is typically localized around the nitrogen and oxygen atoms, indicating sites for electrophilic attack. bohrium.com

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Aniline This table presents example data for a related compound, N,N-dimethylaniline, to illustrate the outputs of DFT calculations, as specific values for this compound are not available in the cited literature.

| Calculated Property | Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.3 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 1.6 D |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For nuclear magnetic resonance (NMR) spectroscopy, these methods can calculate chemical shielding (CS) tensors. acs.org The isotropic chemical shift, which is the average of the tensor components (δ_iso_ = (δ_11_ + δ_22_ + δ_33_)/3), can be compared directly with experimental solution NMR data. acs.org

For solid-state NMR, the individual components of the chemical shift tensor provide detailed information about the local electronic environment and symmetry around a specific nucleus, such as the ¹⁵N atom in the amine group. acs.org In studies of para-substituted N,N-dimethylaniline derivatives, DFT calculations have been used to determine the ¹⁵N CS tensor components. These calculations help in assigning the orientation of the tensor with respect to the molecular frame and understanding how substituents influence the chemical shift. acs.org For example, it has been shown that the δ_11_ and δ_33_ components of the nitrogen chemical shift tensor are particularly sensitive to the electron-donating or electron-withdrawing nature of a para substituent. acs.org

Table 2: Example of Calculated vs. Experimental ¹⁵N Chemical Shift Tensor Components (in ppm) for 4-methoxy-N,N-dimethylaniline Data for a structurally similar compound is provided to demonstrate the application of computational methods in spectroscopy. acs.org

| Component | Calculated Value (ppm) | Experimental Value (ppm) |

| δ_iso | -343.5 | -346.8 |

| δ₁₁ | -282.8 | -284.1 |

| δ₂₂ | -318.0 | -326.5 |

| δ₃₃ | -429.8 | -429.8 |

| Span (Ω) | 147.0 | 145.7 |

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Potential Energy Surface (PES) mapping is a computational technique used to explore the molecule's conformational landscape. researchgate.netresearchgate.net A PES represents the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. libretexts.org

By systematically varying specific dihedral angles (e.g., the rotation around the C-N or C-O bonds) and calculating the energy at each point, a map of the conformational energy landscape is created. researchgate.net This map reveals the low-energy, stable conformations (energy minima) and the energy barriers (transition states) that separate them. researchgate.netlibretexts.org This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them. acs.orgum.es For molecules with multiple rotatable bonds, like this compound, PES scans help to identify the most stable arrangement of the methoxy (B1213986) and amine substituents relative to the aromatic ring. researchgate.net

Calculation of Spectroscopic Parameters (e.g., Chemical Shift Tensors)

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements and conformational changes at an atomic scale. vulcanchem.com

For a molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static methods alone. By simulating the molecule's movements over nanoseconds or longer, these simulations can reveal transitions between different conformations and provide a statistical understanding of the preferred shapes at a given temperature. This approach is particularly valuable for understanding how the molecule behaves in a solution or when interacting with other molecules, as it accounts for thermal energy and solvent effects that influence its flexibility and structure. researchgate.net

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling seeks to find a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties.

Quantitative Structure-Property Relationship (QSPR) is a specific type of SPR that develops mathematical models to predict properties of interest based on molecular descriptors. researchgate.net These descriptors are numerical values derived from the chemical structure, which can be constitutional, topological, geometric, or electronic in nature.

In the context of aromatic amines, QSPR models have been developed to predict various properties, from physicochemical characteristics like viscosity to parameters relevant for safety assessments. researchgate.netindustrialchemicals.gov.au For instance, a QSPR study might correlate descriptors such as molecular weight, polarizability, and specific quantum chemical parameters with an experimentally measured property. The resulting equation can then be used to predict that property for new or untested compounds like this compound, saving time and resources. researchgate.net Such models are valuable in materials science and environmental chemistry for screening compounds and prioritizing them for further experimental testing. industrialchemicals.gov.au

Molecular Descriptors in Predictive Modeling

In the field of computational chemistry, predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, relies on the use of molecular descriptors. These descriptors are numerical values that encode various structural and electronic features of a molecule. researchgate.netresearchgate.net The fundamental principle of QSAR/QSPR is that the biological activity or physicochemical property of a compound is a function of its molecular structure and, therefore, can be predicted by its descriptors. researchgate.net

Molecular descriptors can be categorized into several classes based on the information they represent:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include atom-pair counts and various topological indices. imrpress.comacs.org

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include information about its size, shape, and surface area. rsc.org 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors fall into this category, encoding information from 3D atomic coordinates and the molecular influence matrix, respectively. rsc.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges, and polarizability. biochempress.com These are crucial for modeling reactivity.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP) and molecular weight, which are often used to model a compound's transport and distribution. acs.org

For aromatic amines, QSAR models have been developed to predict properties like carcinogenicity and mutagenicity. researchgate.netimrpress.com These models often find that properties like hydrophobicity (related to logP) and electronic parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) are significant predictors of activity. imrpress.com While specific QSAR models detailing the molecular descriptors for this compound are not extensively detailed in the surveyed literature, the methodologies are well-established for this class of compounds.

| Descriptor Class | Description | Examples |

|---|---|---|

| Topological (2D) | Based on the 2D graph of the molecule, describing connectivity and branching. | Topological Indices, Atom-Pair Counts |

| Geometrical (3D) | Derived from the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume, 3D-MoRSE, GETAWAY |

| Electronic | Relates to the electron distribution and orbitals of the molecule. | HOMO/LUMO Energies, Partial Atomic Charges, Dipole Moment |

| Physicochemical | Represents bulk properties of the compound. | LogP (Hydrophobicity), Molar Refractivity, Molecular Weight |

Application of Machine Learning Algorithms (e.g., Neural Networks, Genetic Algorithms)

Machine learning (ML) has become a powerful tool in computational chemistry, capable of identifying complex patterns in large datasets to build predictive models. researchgate.net These algorithms are increasingly applied to predict a wide range of chemical properties, from toxicity and metabolic fate to reactivity. biochempress.commdpi.com

Genetic Algorithms are often employed in the development of QSAR models as a variable selection tool. imrpress.com Given the vast number of possible molecular descriptors that can be calculated for a molecule, a genetic algorithm can efficiently search for the subset of descriptors that yields the most predictive model. This approach has been successfully used in developing models for the mutagenicity of aromatic amines. imrpress.com

Neural Networks and Support Vector Machines (SVM) are prominent machine learning algorithms used for classification and regression tasks in chemistry. biochempress.com For instance, SVMs have been used to classify narcotic pollutants by creating a model based on electronic descriptors like HOMO and LUMO energies and partial charges. biochempress.com Deep learning, a subset of machine learning utilizing complex neural networks, has been applied to predict the metabolic fate of compounds. The XenoSite model, for example, uses deep learning to predict sites of metabolism for various phase I reactions with high accuracy. mdpi.com Such in silico predictions can be vital in early-stage drug development to anticipate the formation of potentially reactive or toxic metabolites. mdpi.com

While direct applications of these algorithms specifically to this compound are not widely documented, the established use of machine learning for related aromatic amines demonstrates the potential for these methods to predict its biological activities and chemical properties. imrpress.commdpi.com

Theoretical Studies of Reactivity and Reaction Mechanisms

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for explaining and predicting chemical reactivity. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a critical descriptor for molecular stability and reactivity. A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine the energies and spatial distributions of these orbitals. acs.orgresearchgate.net

For N,N-dimethylaniline derivatives, quantum chemical calculations have shown that the electronic properties are highly sensitive to the nature of para substituents. acs.org Electron-donating groups increase the energies of both the HOMO and LUMO, while electron-withdrawing groups lower them. This directly impacts the molecule's reactivity profile. The HOMO-LUMO gap can be used to predict whether certain reactions are likely to proceed under given conditions. For example, a correlation has been established between the calculated HOMO-LUMO gap of substrates and their ability to undergo a Pictet-Spengler cyclization reaction. wuxibiology.com

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) |

|---|---|---|---|

| N,N-dimethylaniline | -4.78 | -0.21 | 4.57 |

| 4-Methoxy-N,N-dimethylaniline | -4.55 | -0.08 | 4.47 |

| 4-Nitro-N,N-dimethylaniline | -5.69 | -2.35 | 3.34 |

Note: The values presented are illustrative and derived from computational studies on related compounds to demonstrate electronic trends. Actual values can vary based on the computational method and basis set used.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org Density Functional Theory (DFT) is a widely used method for these calculations, allowing for the optimization of molecular geometries and the calculation of their corresponding energies. acs.orgnsf.gov

The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational studies can predict these barriers, offering insights into reaction feasibility and kinetics. acs.org This approach is particularly valuable for understanding competing reaction pathways. For example, DFT calculations have been used to investigate the competition between a Claisen-type rearrangement and a [2+2] cycloaddition, revealing that the two pathways had surprisingly similar energy barriers, explaining the observation of multiple products. acs.org

Furthermore, these methods can predict the regioselectivity and stereoselectivity of reactions. In the study of degradation pathways, such as the Fenton oxidation of the related compound 4-methoxy-2-nitroaniline (B140478), computational analysis helps to identify numerous reaction intermediates and propose plausible degradation routes. rsc.org Similarly, in catalytic reactions, theoretical modeling can elucidate the mechanism, such as proposing the formation and reactivity of a high-valent copper-oxygen species in the N-dealkylation of dimethylaniline derivatives. nih.gov By calculating the energies of transition states and intermediates, researchers can build a comprehensive understanding of a reaction mechanism before or in conjunction with experimental work.

Applications and Synthetic Utility of 4 Methoxy 2,5 Dimethylaniline in Advanced Materials and Precursor Chemistry

Precursor in Heterocyclic Compound Synthesis

The primary amine group of 4-Methoxy-2,5-dimethylaniline serves as a reactive handle for the construction of various nitrogen-containing ring systems, which are core structures in many pharmaceuticals, agrochemicals, and dyes.

Aromatic amines are fundamental starting materials for a wide array of nitrogen-containing heterocycles. The synthesis of these compounds is a cornerstone of medicinal chemistry. For instance, substituted anilines are key intermediates in the synthesis of complex heterocyclic drugs like omeprazole. In a typical synthesis pathway, a substituted o-phenylenediamine (B120857) is condensed with reagents like potassium ethylxanthogenate to form a mercaptobenzimidazole ring system. rsc.org This benzimidazole (B57391) core is then further elaborated to yield the final active pharmaceutical ingredient. rsc.org By analogy, this compound could be chemically modified to create a diamine derivative, which could then serve as a precursor for various substituted benzimidazoles or other fused heterocyclic systems. The development of novel isoquinoline (B145761) derivatives and libraries, for example, often relies on the reaction of substituted anilines with other cyclic precursors. google.com

The condensation reaction between a primary amine and an aldehyde or ketone is a fundamental transformation that yields an imine, commonly known as a Schiff base. These compounds are pivotal intermediates in organic synthesis and are known for their wide range of applications, including as ligands in coordination chemistry and as precursors to bioactive molecules. researchgate.netijcm.ir